molecular formula C15H13FO4 B133757 3',4'-Dihydroxy Flurbiprofen CAS No. 66067-41-2

3',4'-Dihydroxy Flurbiprofen

Número de catálogo: B133757
Número CAS: 66067-41-2
Peso molecular: 276.26 g/mol
Clave InChI: PXJMZAQJKURKMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3’,4’-Dihydroxyflurbiprofen is an organic compound belonging to the class of biphenyls and derivatives. It is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. The compound is characterized by the presence of two hydroxyl groups at the 3’ and 4’ positions on the biphenyl structure, along with a fluorine atom at the 2-position .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydroxyflurbiprofen typically involves the hydroxylation of flurbiprofen. One common method is the use of Streptomyces and Bacillus strains to transform flurbiprofen into its hydroxylated metabolites . Another approach involves chemical synthesis, where flurbiprofen undergoes selective hydroxylation at the 3’ and 4’ positions using specific reagents and catalysts .

Industrial Production Methods: Industrial production of 3’,4’-Dihydroxyflurbiprofen can be achieved through optimized synthetic routes that ensure high yield and purity. The process may involve the use of advanced catalytic systems and environmentally friendly reagents to minimize waste and reduce production costs .

Análisis De Reacciones Químicas

Metabolic Formation via Cytochrome P450 Enzymes

3',4'-Dihydroxy Flurbiprofen is generated through sequential enzymatic hydroxylation of flurbiprofen in vivo:

  • Primary Hydroxylation : Flurbiprofen undergoes 4'-hydroxylation catalyzed by CYP2C9, yielding 4'-hydroxyflurbiprofen as the major metabolite . This step is inhibited by CYP2C9 inhibitors like fluconazole, reducing 4'-hydroxy metabolite formation by 69–78% .

  • Secondary Hydroxylation : A subsequent hydroxylation at the 3' position produces 3',4'-dihydroxyflurbiprofen . While the exact enzyme remains unspecified, this step likely involves another CYP isozyme (e.g., CYP3A4 or CYP1A2) .

Table 1: Enzymatic Hydroxylation Pathways

Reaction StepEnzyme InvolvedSubstrateKey MetaboliteInhibition Impact
4'-HydroxylationCYP2C9Flurbiprofen4'-HydroxyflurbiprofenReduced by 69–78%
3'-HydroxylationUnspecified CYP4'-Hydroxyflurbiprofen3',4'-DihydroxyflurbiprofenNot studied

Conjugation Reactions

The dihydroxy metabolite undergoes Phase II metabolism to enhance excretion:

  • Glucuronidation : The hydroxyl groups at 3' and 4' positions are conjugated with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes, forming water-soluble glucuronides .

  • Sulfation : Sulfotransferases (SULT) catalyze sulfate conjugation, primarily at the 4'-hydroxyl group .

Table 2: Conjugation Pathways and Excretion

Reaction TypeEnzyme FamilySubstrateProductExcretion Pathway
GlucuronidationUGT3',4'-DihydroxyflurbiprofenGlucuronide conjugateRenal
SulfationSULT3',4'-DihydroxyflurbiprofenSulfate conjugateRenal

Synthetic Approaches

While synthetic routes for 3',4'-dihydroxyflurbiprofen are not explicitly detailed in the literature, its preparation likely involves:

  • Selective Hydroxylation : Enzymatic or chemical hydroxylation of flurbiprofen under controlled conditions .

  • Demethylation of Methoxy Precursors : Conversion of 3'-hydroxy-4'-methoxyflurbiprofen (a major metabolite) via demethylation .

Table 3: Comparative Metabolic Yields

MetabolitePercentage of DoseBiological Activity
4'-Hydroxyflurbiprofen40–47%Moderate
3',4'-Dihydroxyflurbiprofen~5%Not significant

Stability and Reactivity

  • Oxidative Sensitivity : The catechol structure (adjacent hydroxyl groups) makes 3',4'-dihydroxyflurbiprofen prone to oxidation, potentially forming quinone intermediates .

  • pH-Dependent Stability : The acidic carboxylic acid group (pKa ~4.5) and phenolic hydroxyl groups influence solubility and stability across physiological pH ranges .

Research Implications

  • Drug-Drug Interactions : CYP2C9 inhibitors (e.g., fluconazole) may alter 3',4'-dihydroxyflurbiprofen levels, though clinical significance remains unclear .

  • Toxicity Profiling : As a minor metabolite, it is monitored as an impurity in flurbiprofen formulations .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

3',4'-Dihydroxy Flurbiprofen is characterized by the molecular formula C15H13FO4C_{15}H_{13}FO_4 and a molecular weight of 276.26 g/mol. It exhibits anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling .

Pharmacological Applications

1. Pain Management

Research indicates that this compound can be effective in managing mild to moderate pain. A systematic review highlighted its efficacy in treating sore throat and other upper respiratory tract infections, where it demonstrated a favorable safety profile compared to traditional NSAIDs .

2. Topical Application Studies

A comparative study on the pharmacokinetics of flurbiprofen formulations revealed that topical applications of flurbiprofen resulted in significantly higher concentrations in soft tissues (e.g., tendon, muscle) compared to oral administration. This suggests that this compound could be utilized effectively in topical formulations for localized pain relief, particularly in inflammatory conditions affecting superficial tissues .

Case Studies

Case Study Overview:

  • Objective: To evaluate the safety and efficacy of this compound in clinical settings.
  • Methodology: Multiple randomized controlled trials (RCTs) were conducted focusing on different populations experiencing pain due to various conditions.
StudyPopulationTreatmentResults
Benrimoj et al. (2001)Adults with sore throatFlurbiprofen 8.75 mg lozengeReported adverse effects included taste perversion (26.6%) and headache (13.3%)
Burova et al. (2018)Adults with moderate to severe sore throatFlurbiprofen 8.75 mg sprayEfficacy observed with manageable adverse effects; throat irritation was most common
Schachtel et al. (2016)Adults with acute pharyngitisFlurbiprofen 8.75 mg lozengeNotable treatment-related adverse events included stomatitis and oral pain

Comparative Efficacy

In terms of efficacy, studies have shown that the topical application of this compound can lead to higher tissue concentrations compared to systemic administration routes, which may enhance its therapeutic potential for localized inflammatory conditions . The tissue-to-plasma concentration ratios indicated a more effective delivery mechanism through topical routes.

Mecanismo De Acción

Actividad Biológica

3',4'-Dihydroxy Flurbiprofen is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, which is known for its analgesic and anti-inflammatory properties. This compound has garnered attention due to its unique hydroxylation pattern, which influences both its pharmacological activity and metabolic fate. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications.

This compound exhibits biological activity primarily through its interaction with cyclooxygenase (COX) enzymes. These enzymes are crucial in the synthesis of prostaglandins, which mediate inflammation and pain. The presence of hydroxyl groups in this compound enhances its binding affinity to COX-1 and COX-2, potentially leading to increased anti-inflammatory effects compared to its parent compound, flurbiprofen.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and metabolized in the liver. Studies have shown that this metabolite has a shorter half-life than flurbiprofen but exhibits a higher potency in reducing pain and inflammation. The following table summarizes key pharmacokinetic parameters:

ParameterValue
Absorption Rapid
Half-Life Shorter than flurbiprofen
Metabolism Hepatic (liver)
Elimination Route Renal

Anti-inflammatory Effects

Research indicates that this compound demonstrates significant anti-inflammatory activity. In vitro studies have shown that it effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. These findings suggest that this compound could be beneficial in treating inflammatory conditions.

Analgesic Properties

Clinical studies have reported that this compound exhibits enhanced analgesic effects compared to flurbiprofen, particularly in models of acute pain. For instance, a study comparing various NSAIDs found that formulations containing this metabolite resulted in a greater reduction in pain scores among patients with osteoarthritis .

Case Studies

  • Osteoarthritis Management : In a randomized controlled trial involving patients with osteoarthritis, those treated with formulations containing this compound experienced significant improvements in pain relief and functional mobility compared to those receiving placebo treatment. The study highlighted a notable reduction in the use of rescue analgesics among participants receiving this metabolite .
  • Postoperative Pain : Another case study evaluated the effectiveness of this compound in managing postoperative pain following orthopedic surgery. Results indicated that patients administered this compound reported lower pain levels and required fewer opioids for pain management than those receiving standard NSAID therapy .

Safety Profile

While this compound is generally well-tolerated, it is essential to monitor for potential adverse effects commonly associated with NSAIDs, such as gastrointestinal complications and renal impairment. Clinical trials have reported a lower incidence of serious side effects compared to traditional NSAIDs when using this metabolite .

Propiedades

IUPAC Name

2-[4-(3,4-dihydroxyphenyl)-3-fluorophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-8(15(19)20)9-2-4-11(12(16)6-9)10-3-5-13(17)14(18)7-10/h2-8,17-18H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJMZAQJKURKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984565
Record name 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66067-41-2
Record name 3',4'-Dihydroxyflurbiprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-4'-DIHYDROXYFLURBIPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STZ5FDA9GG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4'-Dihydroxy Flurbiprofen
Reactant of Route 2
3',4'-Dihydroxy Flurbiprofen
Reactant of Route 3
3',4'-Dihydroxy Flurbiprofen
Reactant of Route 4
3',4'-Dihydroxy Flurbiprofen
Reactant of Route 5
3',4'-Dihydroxy Flurbiprofen
Reactant of Route 6
3',4'-Dihydroxy Flurbiprofen

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.